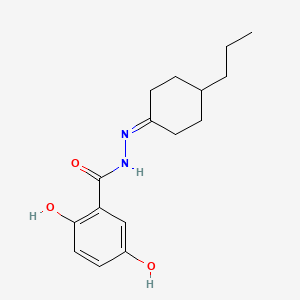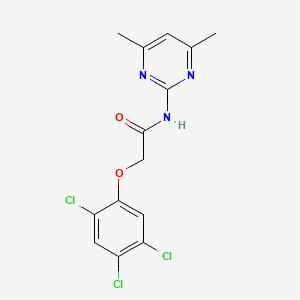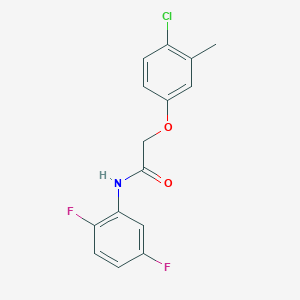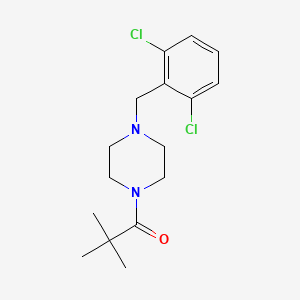![molecular formula C14H14F3N3O2 B4751128 N-[2-(trifluoromethyl)-4-quinazolinyl]valine](/img/structure/B4751128.png)
N-[2-(trifluoromethyl)-4-quinazolinyl]valine
Descripción general
Descripción
N-[2-(trifluoromethyl)-4-quinazolinyl]valine, also known as AG-879, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline-based tyrosine kinase inhibitors and has been shown to selectively target certain receptor tyrosine kinases, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-[2-(trifluoromethyl)-4-quinazolinyl]valine works by selectively inhibiting certain receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the ErbB2 receptor. By blocking the activity of these receptors, N-[2-(trifluoromethyl)-4-quinazolinyl]valine can disrupt downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(trifluoromethyl)-4-quinazolinyl]valine have been studied extensively in various disease models. In cancer research, N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In inflammatory disorders, N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been shown to block the activity of certain cytokines, leading to a reduction in inflammation. Additionally, N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(trifluoromethyl)-4-quinazolinyl]valine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using N-[2-(trifluoromethyl)-4-quinazolinyl]valine in lab experiments is its specificity for certain receptor tyrosine kinases, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several future directions for research involving N-[2-(trifluoromethyl)-4-quinazolinyl]valine. One potential area of focus is the development of new analogs of N-[2-(trifluoromethyl)-4-quinazolinyl]valine with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanisms of action of N-[2-(trifluoromethyl)-4-quinazolinyl]valine in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(trifluoromethyl)-4-quinazolinyl]valine in humans, which could lead to the development of new therapeutic options for various diseases.
Aplicaciones Científicas De Investigación
N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been shown to inhibit the growth and metastasis of certain types of cancer, including breast cancer, lung cancer, and glioblastoma. Inflammatory disorders, such as rheumatoid arthritis, have also been targeted by N-[2-(trifluoromethyl)-4-quinazolinyl]valine due to its ability to block the activity of certain cytokines. Additionally, N-[2-(trifluoromethyl)-4-quinazolinyl]valine has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-7(2)10(12(21)22)19-11-8-5-3-4-6-9(8)18-13(20-11)14(15,16)17/h3-7,10H,1-2H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAYYYLDAXYSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(trifluoromethyl)-4-quinazolinyl]valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)

![N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751076.png)

![ethyl 2-{[2-cyano-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751083.png)
![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)

![2'-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4751105.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4751112.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4751137.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)

![8-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4751152.png)